molecular formula C9H15N3 B13298249 1-(cyclopentylmethyl)-1H-imidazol-2-amine

1-(cyclopentylmethyl)-1H-imidazol-2-amine

Cat. No.: B13298249
M. Wt: 165.24 g/mol
InChI Key: NTAVCEVNTZEVFR-UHFFFAOYSA-N
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Description

1-(Cyclopentylmethyl)-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a cyclopentylmethyl group attached to the imidazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopentylmethyl)-1H-imidazol-2-amine typically involves the reaction of cyclopentylmethylamine with imidazole derivatives under controlled conditions. One common method includes the alkylation of imidazole with cyclopentylmethyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopentylmethyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Halogenated imidazole derivatives, nucleophiles like amines or thiols; reactions are carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.

Major Products Formed

    Oxidation: Imidazole N-oxides

    Reduction: Reduced imidazole derivatives

    Substitution: Substituted imidazole derivatives with various functional groups

Scientific Research Applications

1-(Cyclopentylmethyl)-1H-imidazol-2-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(cyclopentylmethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopentylmethyl)-1H-imidazole: Lacks the amine group, resulting in different chemical reactivity and biological activity.

    1-(Cyclopentylmethyl)-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring, leading to variations in chemical properties and applications.

    1-(Cyclopentylmethyl)-1H-triazole: Features a triazole ring, which imparts distinct chemical and biological characteristics.

Uniqueness

1-(Cyclopentylmethyl)-1H-imidazol-2-amine is unique due to the presence of both the cyclopentylmethyl group and the amine functionality on the imidazole ring. This combination of structural features contributes to its specific chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-(cyclopentylmethyl)imidazol-2-amine

InChI

InChI=1S/C9H15N3/c10-9-11-5-6-12(9)7-8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H2,10,11)

InChI Key

NTAVCEVNTZEVFR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CN2C=CN=C2N

Origin of Product

United States

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